![molecular formula C10H8Cl2F3NO B2699987 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide CAS No. 379254-92-9](/img/structure/B2699987.png)
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is a chemical compound with the molecular formula C10H9ClF3NO . It has a molecular weight of 286.08 .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide consists of a propanamide group attached to a chlorinated, trifluoromethylated phenyl group . The InChI code for this compound is 1S/C10H8Cl2F3NO/c1-5(11)9(17)16-8-4-6(10(13,14)15)2-3-7(8)12/h2-5H,1H3,(H,16,17) .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Occurrence and Toxicity in the Environment
Certain chlorinated compounds, like triclosan, which share structural similarities with the specified chemical, have been extensively studied for their occurrence, toxicity, and degradation in the environment. These studies reveal the widespread presence of such compounds in water bodies due to partial elimination in sewage treatment and their potential transformation into more toxic compounds through processes like chlorination, photooxidation, and methylation. The environmental persistence and toxicity towards aquatic life highlight the need for evaluating the environmental behavior of similar chlorinated compounds (Bedoux et al., 2012).
Food Safety and Preservation
Role as Food Additives
Compounds like chlorogenic acid demonstrate the dual role of being a food additive and nutraceutical, possessing antioxidant, antimicrobial, and preservative properties. These attributes are crucial for enhancing food safety and preservation, suggesting that structurally similar chlorinated compounds could also find applications in food technology and safety to improve the shelf life and nutritional value of food products (Santana-Gálvez et al., 2017).
Analytical and Detection Methods
Detection Methods for Processed Foods
Studies on acrylamide, a compound known for its presence in thermally processed foods, emphasize the development of biosensors for its rapid, sensitive, and specific detection. Similar methodologies could be applied to detect and quantify the presence of related chlorinated compounds in food items, aiding in food safety assessments and regulatory compliance (Pundir et al., 2019).
Pharmacological Effects and Health Implications
Biological Activity and Health Implications
The incorporation of chlorine atoms into biologically active molecules can significantly modulate their activity. While some chlorinated compounds have been associated with adverse health effects, others play indispensable roles in pharmaceuticals and crop-protection agents, showcasing the diverse implications of chlorination on biological activity and safety. This duality underscores the importance of thorough research into the specific effects and safety profiles of chlorinated compounds, including those structurally related to "2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide" (Klaus, 2000).
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is not specified in the available literature. The mechanism of action for a compound typically depends on its intended use, such as whether it’s designed to be a pharmaceutical, a pesticide, or for some other application .
It has a storage temperature of 4 degrees Celsius .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-8-4-6(10(13,14)15)2-3-7(8)12/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZJPYFBHFOGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2699906.png)
![3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2699907.png)

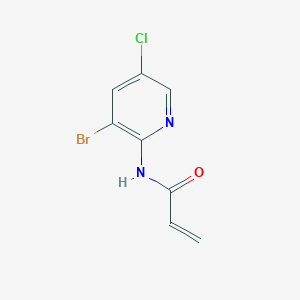

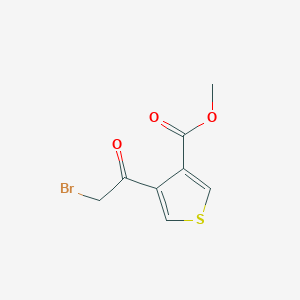
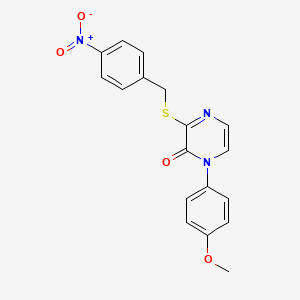
![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)
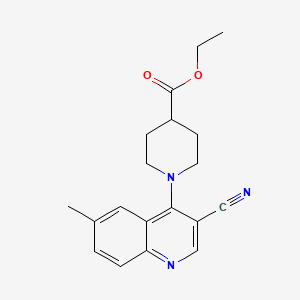
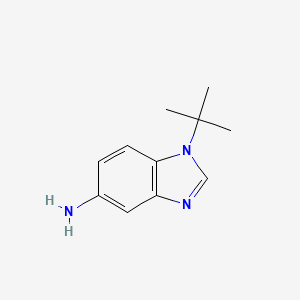
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699924.png)
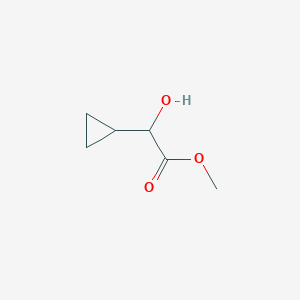
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)